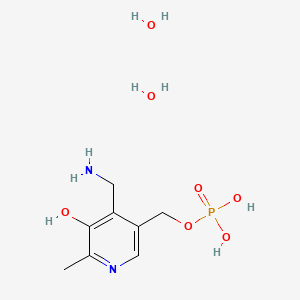

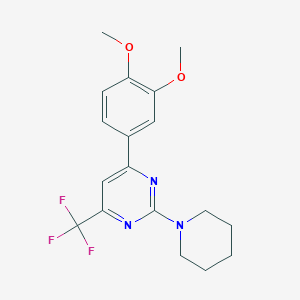

![molecular formula C13H8Cl4O2 B1231504 2,6-Dichloro-4-[(3,5-dichloro-4-hydroxyphenyl)methyl]phenol CAS No. 3933-88-8](/img/structure/B1231504.png)

2,6-Dichloro-4-[(3,5-dichloro-4-hydroxyphenyl)methyl]phenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of complex organic compounds like “2,6-Dichloro-4-[(3,5-dichloro-4-hydroxyphenyl)methyl]phenol” often involves multi-step chemical reactions, including the formation of Schiff bases and reduction routes. For instance, compounds with related structures have been synthesized via Schiff bases reduction route, demonstrating the potential methods that could be applied to our compound of interest (Ajibade & Andrew, 2021).

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques like X-ray crystallography, revealing significant details such as hydrogen bonding and molecular geometry (Masci & Thuéry, 2002). These studies provide a foundational understanding of how “this compound” might be characterized in terms of its molecular structure.

Chemical Reactions and Properties

Research on compounds with similar structures has uncovered their potential to participate in various chemical reactions, including the formation of azo dyes and dithiocarbamate, indicating a range of chemical behaviors that could be expected from “this compound” (Ajibade & Andrew, 2021).

Physical Properties Analysis

The physical properties of organic compounds like this one can be inferred from studies on related molecules. For example, crystallographic studies provide insights into the solid-state structures and hydrogen-bonding networks, which are crucial for understanding the physical properties of these compounds (Masci & Thuéry, 2002).

科学的研究の応用

Synthesis and Labeling for Metabolic Studies

Compounds similar to "2,6-Dichloro-4-[(3,5-dichloro-4-hydroxyphenyl)methyl]phenol" have been synthesized and labeled for use in metabolic studies. For instance, the synthesis of carbon-14 labeled organophosphorus pesticides illustrates the methodology for producing labeled compounds that can be traced in environmental and biological systems, providing insights into their degradation pathways and persistence (Yoshitake et al., 1979).

Antimicrobial Activity

Research on chalcones and other related chemical structures demonstrates the antimicrobial potential of chlorinated phenols. These studies highlight the synthesis and evaluation of compounds for their activity against various microorganisms, suggesting a possible application of chlorinated phenols in developing new antimicrobial agents (Manivannan, 2020).

Effects on Biological Systems

Investigations into the physiological effects of similar compounds on biological systems have been conducted. For example, studies on dichlorinated bisphenol A derivatives show early alterations of hepatic lipid composition in mice, indicating the bioactive nature of these compounds and their potential impact on health and disease (El Hamrani et al., 2018).

Chemical Reactions and Environmental Studies

Research also focuses on the reactions of chlorinated phenols with other chemicals, such as the reactivity of monochloramine and dichloramine with phenols. These studies are significant for understanding the formation of by-products in water treatment processes and their potential environmental impacts (Heasley et al., 2004).

作用機序

DCPIP can also be used as an indicator for vitamin C. If vitamin C, which is a good reducing agent, is present, the blue dye, which turns pink in acid conditions, is reduced to a colorless compound by ascorbic acid . This reaction is a redox reaction: vitamin C (ascorbic acid) is oxidized to dehydroascorbic acid, and DCPIP is reduced to the colorless compound DCPIPH2 .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2,6-dichloro-4-[(3,5-dichloro-4-hydroxyphenyl)methyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl4O2/c14-8-2-6(3-9(15)12(8)18)1-7-4-10(16)13(19)11(17)5-7/h2-5,18-19H,1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIFDRXSVRSCMMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)O)Cl)CC2=CC(=C(C(=C2)Cl)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

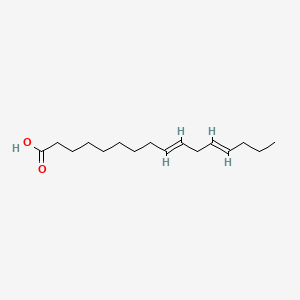

![1,7,7-trimethyl-9-oxo-N-(2-oxolanylmethyl)-8H-furo[3,2-f][1]benzopyran-2-carboxamide](/img/structure/B1231429.png)

![6-Amino-4-(2-ethoxy-4-hydroxyphenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1231430.png)

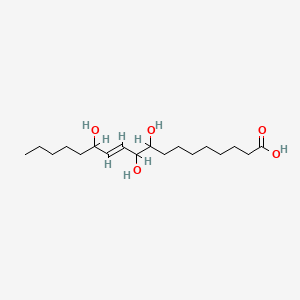

![[12-[3,9-Dimethyl-8-(3-methyl-4-oxopentyl)-1,7-dioxaspiro[5.5]undecan-2-yl]-5,9-dihydroxy-4-methoxy-2,8-dimethyl-7-oxotridecan-3-yl] 3-hydroxy-3-(4-methyl-2,5-dioxofuran-3-yl)propanoate](/img/structure/B1231432.png)

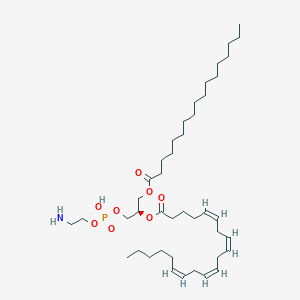

![N-[2-(4-morpholinyl)ethyl]-2-(4-propan-2-yloxyphenyl)-4-quinolinecarboxamide](/img/structure/B1231433.png)

![[3-(2,3-Dihydroindol-1-ylsulfonyl)phenyl]-[4-(2-pyridinyl)-1-piperazinyl]methanone](/img/structure/B1231434.png)

![4-chloro-N-[1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpropan-2-yl]benzenesulfonamide](/img/structure/B1231435.png)

![1-[(1,2-Dimethyl-5-indolyl)methyl]-3-(phenylmethyl)thiourea](/img/structure/B1231441.png)

![3-[Tris(hydroxymethyl)phosphonio]propanoic acid anion](/img/structure/B1231442.png)